molecular formula C22H36O4 B051784 17,20-Dimethylisocarbacyclin CAS No. 122168-74-5

17,20-Dimethylisocarbacyclin

カタログ番号 B051784
CAS番号: 122168-74-5
分子量: 364.5 g/mol
InChIキー: YEZIMJFDHJLYCT-DLPDBRSHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17,20-Dimethylisocarbacyclin (DMIC) is a synthetic analogue of prostacyclin, a potent vasodilator and platelet aggregation inhibitor. DMIC has been studied for its potential therapeutic applications in cardiovascular diseases, such as hypertension, ischemia-reperfusion injury, and thrombosis.

作用機序

17,20-Dimethylisocarbacyclin activates the prostacyclin receptor, which is a G protein-coupled receptor that activates adenylate cyclase and increases intracellular cyclic AMP levels. This leads to vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation. This compound also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which has anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce blood pressure in animal models of hypertension. This compound also improves myocardial ischemia-reperfusion injury by reducing infarct size and improving cardiac function. This compound inhibits platelet aggregation by activating the prostacyclin receptor. This compound also inhibits smooth muscle cell proliferation, which may be beneficial in the prevention of restenosis after angioplasty. This compound has anti-inflammatory effects by activating PPARγ and inhibiting NF-κB signaling. This compound has also been shown to have anti-cancer effects in vitro and in vivo.

実験室実験の利点と制限

17,20-Dimethylisocarbacyclin is a synthetic analogue of prostacyclin, which has a short half-life in vivo. This compound has a longer half-life than prostacyclin, which may make it more suitable for therapeutic applications. This compound is also more stable than prostacyclin, which can degrade rapidly in solution. However, this compound is not commercially available and must be synthesized in the laboratory. This compound is also expensive to synthesize and may not be feasible for large-scale production.

将来の方向性

For 17,20-Dimethylisocarbacyclin research include the development of more efficient synthesis methods, the evaluation of this compound in clinical trials for cardiovascular diseases, and the investigation of this compound for its potential anti-inflammatory and anti-cancer effects. This compound may also be studied for its potential applications in other diseases, such as pulmonary hypertension and renal disease.

合成法

17,20-Dimethylisocarbacyclin can be synthesized by the reaction of prostacyclin with methyl iodide in the presence of a base. The reaction yields a mixture of isomers, which can be separated by chromatography. The final product is a white crystalline powder.

科学的研究の応用

17,20-Dimethylisocarbacyclin has been studied for its potential therapeutic applications in cardiovascular diseases. In animal models, this compound has been shown to reduce blood pressure, improve myocardial ischemia-reperfusion injury, and inhibit platelet aggregation. This compound has also been studied for its potential anti-inflammatory and anti-cancer effects.

特性

CAS番号

122168-74-5

分子式

C22H36O4

分子量

364.5 g/mol

IUPAC名

5-[(3aR,5S,6S,6aR)-5-hydroxy-6-[(E,3R)-3-hydroxynon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid

InChI

InChI=1S/C22H36O4/c1-2-3-4-5-9-18(23)11-12-19-20-14-16(8-6-7-10-22(25)26)13-17(20)15-21(19)24/h11-13,17-21,23-24H,2-10,14-15H2,1H3,(H,25,26)/b12-11+/t17-,18-,19+,20-,21+/m1/s1

InChIキー

YEZIMJFDHJLYCT-DLPDBRSHSA-N

異性体SMILES

CCCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@@H]2[C@H]1CC(=C2)CCCCC(=O)O)O)O

SMILES

CCCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O

正規SMILES

CCCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O

同義語

17,20-dimethylisocarbacyclin
TEI 9063
TEI-9063

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。